(5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of aromatic rings, a pyrrole moiety, and a thiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Thiazolone Ring: This involves the reaction of a thioamide with a haloketone or haloester under basic conditions.
Condensation Reaction: The final step involves the condensation of the pyrrole derivative with the thiazolone derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring or the pyrrole moiety.
Reduction: Reduction reactions may target the carbonyl group in the thiazolone ring or the double bonds in the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its structural motifs are relevant.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism by which 5-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-{(E)-1-[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 5-{(E)-1-[1-(4-METHOXYPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 5-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C26H17BrN2OS2 |
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Molecular Weight |
517.5 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H17BrN2OS2/c27-20-11-13-21(14-12-20)29-22(17-7-3-1-4-8-17)15-19(16-23-25(30)28-26(31)32-23)24(29)18-9-5-2-6-10-18/h1-16H,(H,28,30,31)/b23-16+ |
InChI Key |
HEZULKXHAHZRSM-XQNSMLJCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C=C/5\C(=O)NC(=S)S5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=C5C(=O)NC(=S)S5 |
Origin of Product |
United States |
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